5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone
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Overview
Description
5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone: is a chemical compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol . This compound is known for its unique structure, which includes a pyridazinone core substituted with chloro, methoxyphenoxy, and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenol with 5-chloro-2-nitrobenzoic acid to form an intermediate, which is then cyclized to produce the pyridazinone core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:
5-chloro-4-methoxy-2-methylphenylboronic acid: This compound has a similar chloro and methoxy substitution pattern but differs in the core structure and functional groups.
5-chloro-2-methoxyphenylboronic acid: Another similar compound with a chloro and methoxy substitution, but with a different core structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMJYZVKNAEVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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